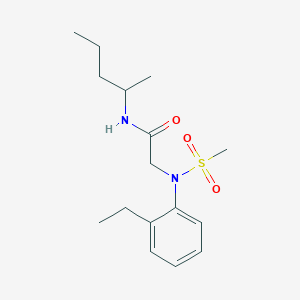
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, also known as EPM-102 or GVT-111, is a synthetic compound that belongs to the class of nootropics or cognitive enhancers. It was first synthesized in the 1980s and has since gained attention for its potential use in improving cognitive function and memory.
Mechanism of Action
The exact mechanism of action of N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work by increasing the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide may also enhance the function of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including increased levels of acetylcholine in the brain, enhanced synaptic plasticity, and improved memory consolidation. The compound may also have antioxidant and anti-inflammatory effects, which could contribute to its cognitive-enhancing properties.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been well-studied and has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret some results.
Future Directions
There are several potential future directions for research on N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is exploring its potential use in treating cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's. Another area of interest is investigating its potential use in enhancing cognitive function in healthy individuals, such as students or professionals who need to perform at a high level. Further research is also needed to fully understand the compound's mechanism of action and to identify any potential side effects or risks associated with its use.
Scientific Research Applications
N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in improving cognitive function and memory. Several studies have shown that the compound can enhance learning and memory in animal models, including rats and mice. In one study, mice treated with N~2~-(2-ethylphenyl)-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide showed improved performance in a water maze task compared to control mice.
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-pentan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-9-13(3)17-16(19)12-18(22(4,20)21)15-11-8-7-10-14(15)6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSSBCOTKZGOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CN(C1=CC=CC=C1CC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-pentan-2-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



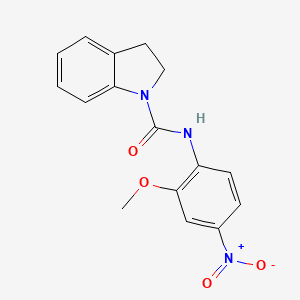
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4115488.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115489.png)
![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)
![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)
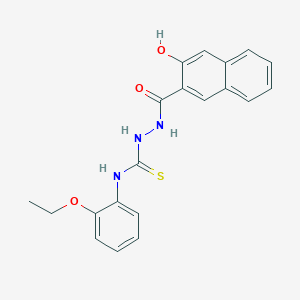
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)
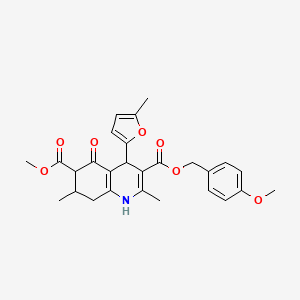

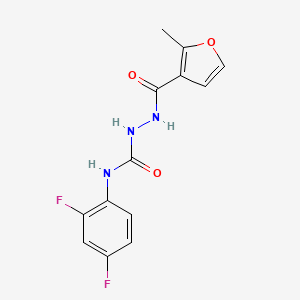
![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)